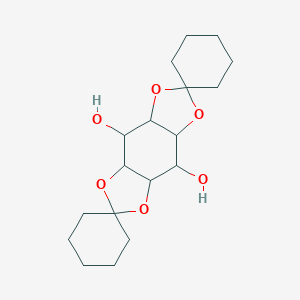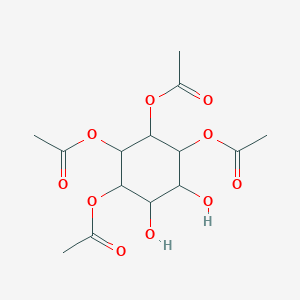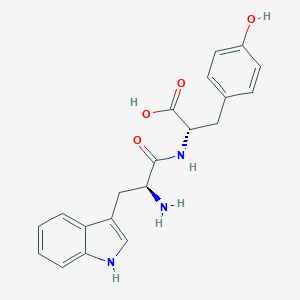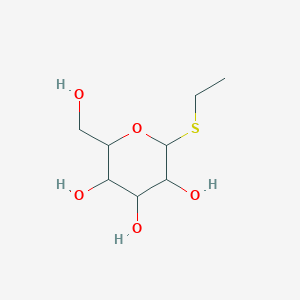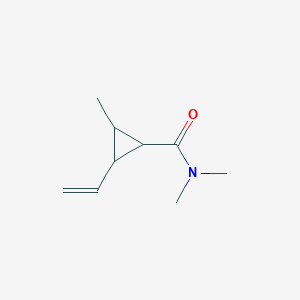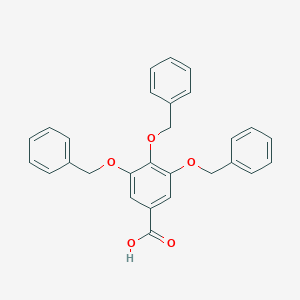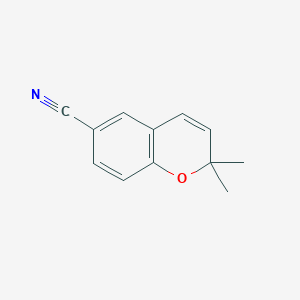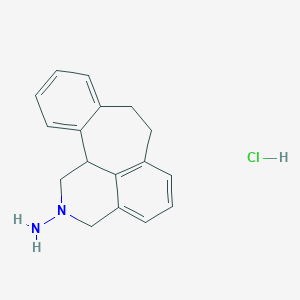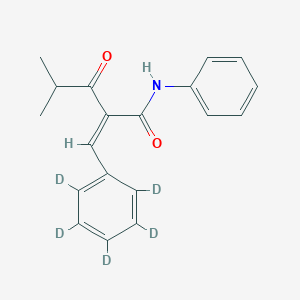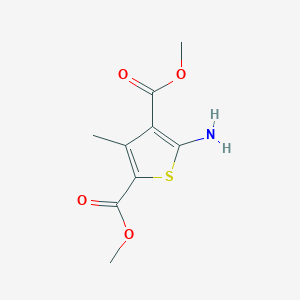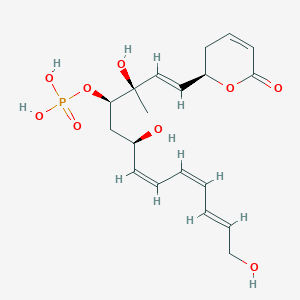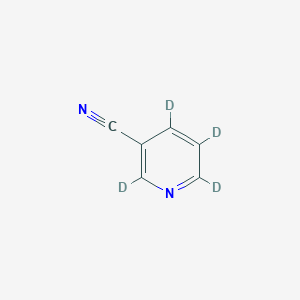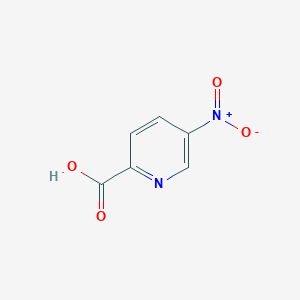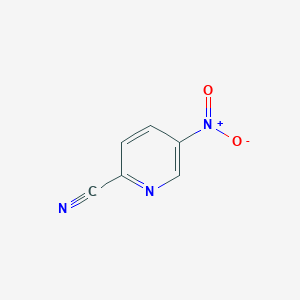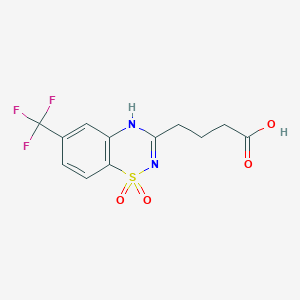
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, and depression.
Mechanism Of Action
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of these transporters, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide increases the concentration of glutamate in the synaptic cleft, which can lead to enhanced synaptic transmission. This enhanced transmission can result in increased excitability of neurons, which can be beneficial in certain neurological conditions.
Biochemical And Physiological Effects
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutamate in the brain, which can lead to enhanced synaptic transmission. It has also been shown to increase the levels of monoamines in the brain, which can be beneficial in treating depression. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to reduce the size of the infarcted area in animal models of stroke.
Advantages And Limitations For Lab Experiments
One of the major advantages of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. However, one of the limitations of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potential toxicity, as it can lead to excitotoxicity if used at high concentrations.
Future Directions
There are a number of future directions for the study of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the study of the long-term effects of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide on the brain, as well as its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the potential toxicity of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide and to develop strategies to mitigate this toxicity.
Synthesis Methods
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with trifluoromethylacetic anhydride to yield 6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid. The acid is then converted to its 1,1-dioxide form by reacting with hydrogen peroxide in the presence of a catalyst.
Scientific Research Applications
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been studied for its potential use in stroke therapy, as it has been shown to reduce the size of the infarcted area in animal models. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential use in treating depression, as it has been shown to increase the levels of monoamines in the brain.
properties
CAS RN |
101064-07-7 |
|---|---|
Product Name |
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Molecular Formula |
C12H11F3N2O4S |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
4-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H11F3N2O4S/c13-12(14,15)7-4-5-9-8(6-7)16-10(17-22(9,20)21)2-1-3-11(18)19/h4-6H,1-3H2,(H,16,17)(H,18,19) |
InChI Key |
UMBRKJVPWZPCKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



